2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is a complex organic compound that features a thiophene ring, a cyclopentylsulfanyl group, and a hydroxyphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the cyclopentylsulfanyl and hydroxyphenylethyl groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and other aromatic systems.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic systems .
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and other functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit certain kinases or modulate receptor activity, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Tipepidine: A thiophene-containing drug with antitussive properties.
Tiquizium Bromide: A thiophene-based antispasmodic agent.
Dorzolamide: A thiophene-containing carbonic anhydrase inhibitor used in glaucoma treatment.
Uniqueness
2-(cyclopentylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylsulfanyl group and the hydroxyphenylethyl moiety, along with the thiophene ring, makes this compound particularly interesting for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c21-17(12-20-19(22)13-24-16-4-1-2-5-16)14-7-9-15(10-8-14)18-6-3-11-23-18/h3,6-11,16-17,21H,1-2,4-5,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCDISZDIOHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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